2-[(2-Nitronaphthalen-1-yl)amino]ethan-1-ol
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Overview
Description
2-[(2-Nitronaphthalen-1-yl)amino]ethan-1-ol is a chemical compound with the molecular formula C12H12N2O3 It is a derivative of naphthalene, characterized by the presence of a nitro group and an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Nitronaphthalen-1-yl)amino]ethan-1-ol typically involves the nitration of naphthalene followed by amination and subsequent reduction. The process can be summarized as follows:
Nitration: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 2-nitronaphthalene.
Amination: 2-nitronaphthalene is then reacted with ethanolamine under controlled conditions to introduce the aminoethanol group.
Reduction: The nitro group is reduced to an amino group using a suitable reducing agent such as hydrogen in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Nitronaphthalen-1-yl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-[(2-Nitronaphthalen-1-yl)amino]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Nitronaphthalen-1-yl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The aminoethanol moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(naphthalen-2-yl)ethan-1-ol: Similar structure but lacks the nitro group.
2-[(4-Nitrophenyl)amino]ethan-1-ol: Similar structure but with a different aromatic ring.
Uniqueness
2-[(2-Nitronaphthalen-1-yl)amino]ethan-1-ol is unique due to the presence of both the nitro group and the aminoethanol moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
62225-51-8 |
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Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-[(2-nitronaphthalen-1-yl)amino]ethanol |
InChI |
InChI=1S/C12H12N2O3/c15-8-7-13-12-10-4-2-1-3-9(10)5-6-11(12)14(16)17/h1-6,13,15H,7-8H2 |
InChI Key |
KRULMGHENLLJCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2NCCO)[N+](=O)[O-] |
Origin of Product |
United States |
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